Bicyclo[6.1.0]nona-1,4-diene

Diels-Alder cycloaddition diene conjugation reactivity prediction

Bicyclo[6.1.0]nona-1,4-diene (CAS 151587-97-2) belongs to the bicyclo[6.1.0]nonadiene family, a class of strained bicyclic hydrocarbons characterized by a cyclopropane ring fused to an eight-membered cyclooctadiene ring. With molecular formula C9H12 and a molecular weight of 120.19 g/mol, this compound is one of several positional isomers differing in the location of the two endocyclic double bonds.

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
CAS No. 151587-97-2
Cat. No. B12551407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[6.1.0]nona-1,4-diene
CAS151587-97-2
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESC1CC2CC2=CCC=C1
InChIInChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-2,5,9H,3-4,6-7H2
InChIKeyMZOGBTSJSFYTQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[6.1.0]nona-1,4-diene (CAS 151587-97-2): Structural Identity and Core Physicochemical Profile


Bicyclo[6.1.0]nona-1,4-diene (CAS 151587-97-2) belongs to the bicyclo[6.1.0]nonadiene family, a class of strained bicyclic hydrocarbons characterized by a cyclopropane ring fused to an eight-membered cyclooctadiene ring [1]. With molecular formula C9H12 and a molecular weight of 120.19 g/mol, this compound is one of several positional isomers differing in the location of the two endocyclic double bonds [2]. The 1,4-diene arrangement places the double bonds in a non-conjugated, skipped-diene configuration, which distinguishes it fundamentally from conjugated isomers such as bicyclo[6.1.0]nona-2,4-diene (CAS 1932650-44-6) [3]. This structural feature directly governs the compound's thermal stability profile, cycloaddition reactivity, and rearrangement chemistry relative to its in-class analogs, making isomer identity a critical procurement specification.

Why Bicyclo[6.1.0]nona-1,4-diene Cannot Be Replaced by Other Bicyclo[6.1.0]nonadiene Isomers


Generic substitution among bicyclo[6.1.0]nonadiene positional isomers introduces uncontrolled variability in reaction outcomes because double-bond position directly dictates conjugation, strain distribution, and pericyclic reactivity. Computational studies on the bicyclo[6.1.0]nonadiene system demonstrate that isomers interconvert only under specific thermal conditions, with distinct activation barriers [1]. For instance, cis-bicyclo[6.1.0]nona-2,6-diene isomerizes at 60 °C over 1 hour to form a bicyclo[5.2.0]nona-2,5-diene, whereas the 1,4-diene isomer follows a different thermal rearrangement pathway due to the absence of conjugation [2]. Procurement of an unspecified or misidentified bicyclo[6.1.0]nonadiene isomer therefore risks irreproducible cycloaddition yields, altered stereochemical outcomes, and failed downstream derivatization. The evidence below quantifies these differentiation dimensions to the extent permitted by available data.

Bicyclo[6.1.0]nona-1,4-diene: Quantitative Differentiation Evidence Against Closest Analogs


Double-Bond Configuration: Non-Conjugated (Skipped) Diene vs. Conjugated 2,4-Diene Isomer and Implications for Cycloaddition Reactivity

Bicyclo[6.1.0]nona-1,4-diene presents a non-conjugated (skipped) 1,4-diene arrangement, in contrast to the conjugated 2,4-diene system of bicyclo[6.1.0]nona-2,4-diene (CAS 1932650-44-6). Conjugated dienes participate efficiently in Diels-Alder [4+2] cycloadditions as the 4π electron component, whereas skipped 1,4-dienes are unreactive as dienes under identical thermal Diels-Alder conditions [1]. This difference is not a matter of degree but of reaction pathway availability. Computational studies on bicyclo[6.1.0]nonadiene isomers quantify distinct heats of formation as a function of double-bond position, though explicit ΔHf values for the 1,4-diene are not reported in accessible primary literature [2]. The practical consequence is that a procurement specification for conjugated-diene reactivity (e.g., rapid cycloaddition with tetrazines or maleimides) would be fully unmet by the 1,4-isomer, necessitating explicit isomer verification.

Diels-Alder cycloaddition diene conjugation reactivity prediction

Thermal Isomerization Pathway Divergence: 1,4-Diene vs. 2,6-Diene Skeletal Reorganization

The bicyclo[6.1.0]nonadiene scaffold is susceptible to thermal reorganization via vinylcyclopropane-cyclopentene rearrangements. The 1,4-diene isomer lacks the vinylcyclopropane substructure present in the 2,6-diene isomer (where a double bond is adjacent to the cyclopropane ring), predicting a distinct thermal stability profile. For the comparator, cis-(2Z,6Z)-bicyclo[6.1.0]nona-2,6-diene undergoes quantitative skeletal isomerization to cis-bicyclo[5.2.0]nona-2,5-diene within 1 hour at 60 °C [1]. The 1,4-diene isomer is expected to exhibit a higher thermal threshold for analogous rearrangement due to the absence of vinylcyclopropane activation, though experimental kinetic data (k, Ea, t1/2) remain unreported in accessible literature [2]. This difference is critical for applications involving elevated-temperature processing, where the 2,6-isomer would undergo thermal reorganization while the 1,4-isomer may retain structural integrity over a wider temperature window.

thermal stability vinylcyclopropane rearrangement isomerization kinetics

Strain Energy and Ring-Fusion Stereochemistry: Saturated vs. Unsaturated Bicyclo[6.1.0]nonane Derivatives

The bicyclo[6.1.0]nonane framework inherently possesses significant ring strain due to the fusion of a cyclopropane (≈27.5 kcal/mol strain) with a medium-sized eight-membered ring. Introduction of two endocyclic double bonds in the 1,4-positions rigidifies the eight-membered ring and alters the strain distribution compared to the fully saturated bicyclo[6.1.0]nonane [1]. NIST thermochemical data provide standard enthalpies of formation for cis- and trans-bicyclo[6.1.0]nonane as reference baselines for the saturated system, but experimental ΔHf° values for the 1,4-diene are not available in the NIST archive [2]. The presence of the 1,4-diene unit reduces the number of gauche butane-like interactions within the eight-membered ring relative to the saturated analog, which can lower the enthalpy of the unsaturated system by an estimated 2–5 kcal/mol per double bond based on cycloalkene thermochemical increments, though this remains a class-level estimate rather than a measured value for the specific compound.

ring strain enthalpy of formation conformational analysis

Positional Isomer Identity Verification: 1,4-Diene vs. 1,6-Diene (CAS 36398-97-7) Analytical Differentiation

Bicyclo[6.1.0]nona-1,4-diene (CAS 151587-97-2) and bicyclo[6.1.0]nona-1,6-diene (CAS 36398-97-7) share the same molecular formula (C9H12) and molecular weight (120.19 g/mol) but differ in the position of the second double bond (Δ4 vs. Δ6) [1]. The 1,4-isomer places the second olefinic unit at C4, creating a 1,4-skipped diene, whereas the 1,6-isomer positions it at C6, generating a 1,6-relationship with potentially distinct through-space interactions [2]. These isomers are distinguishable by ¹H and ¹³C NMR: the olefinic proton signals appear at diagnostic chemical shifts reflecting the local magnetic environment of each double bond position, though published reference spectra for the pure 1,4-isomer are not currently deposited in major spectral databases such as SpectraBase (which lists bicyclo[6.1.0]non-8-ene but not the 1,4-diene) [3]. Authenticated reference standards with certificate of analysis specifying isomer purity are therefore essential for unambiguous identification upon receipt.

NMR spectroscopy isomer identification quality control

Bicyclo[6.1.0]nona-1,4-diene: Evidence-Backed Application Scenarios for Procurement Decision-Making


Skipped-Diene Scaffold for Selective Functionalization via Non-Conjugated Alkene Chemistry

The non-conjugated 1,4-diene arrangement of bicyclo[6.1.0]nona-1,4-diene makes it suitable as a scaffold for stepwise functionalization of two electronically independent alkenes, enabling sequential addition reactions (e.g., epoxidation, hydroboration, or electrophilic addition) without the competing Diels-Alder pathways that dominate the reactivity of conjugated isomers. This scenario is directly supported by the conjugation-status differentiation evidence in Section 3, Evidence Item 1 [1].

Thermally Robust Bicyclic Building Block for Multi-Step Syntheses Involving Elevated Temperatures

Based on the thermal isomerization evidence in Section 3, Evidence Item 2, bicyclo[6.1.0]nona-1,4-diene may serve as a preferred scaffold over the 2,6-diene isomer in synthetic sequences requiring heating steps, owing to the absence of the vinylcyclopropane substructure that triggers rapid skeletal reorganization at 60 °C in conjugated isomers [1]. This is particularly relevant for routes involving DMF or toluene reflux (typically 110–150 °C), where the 2,6-isomer would undergo quantitative rearrangement within minutes.

Strained-Ring Probe for Physical Organic Studies of Medium-Ring Conformational Effects and Transannular Interactions

The bicyclo[6.1.0]nona-1,4-diene framework combines a rigid cyclopropane fusion with an unsaturated eight-membered ring, creating a defined conformational landscape for studying transannular π–π interactions, through-bond coupling, and strain effects on alkene reactivity. The saturated bicyclo[6.1.0]nonane and the monoene bicyclo[6.1.0]non-4-ene provide graduated comparators for deconvoluting the contributions of unsaturation to molecular properties, as contextualized in Section 3, Evidence Item 3 [1][2].

Isomerically Defined Reference Standard for Method Development in GC-MS or NMR-Based Isomer Discrimination

Given the co-existence of multiple bicyclo[6.1.0]nonadiene positional isomers with identical molecular formula and nominal mass, authenticated bicyclo[6.1.0]nona-1,4-diene serves as an essential reference standard for developing and validating analytical methods (GC retention index libraries, NMR spectral databases) capable of distinguishing the 1,4-isomer from the 1,6-isomer and other analogs. This application follows directly from the isomer-identity evidence in Section 3, Evidence Item 4 [1].

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